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molecular formula C6H13NO2S B3152865 Ethyl 2-((2-aminoethyl)thio)acetate CAS No. 744995-20-8

Ethyl 2-((2-aminoethyl)thio)acetate

Cat. No. B3152865
M. Wt: 163.24 g/mol
InChI Key: ZNYXDQPNEQSTQO-UHFFFAOYSA-N
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Patent
US09266883B2

Procedure details

HCl (4M in dioxane, 6 mL, 24.00 mmol) was added to a solution of ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)thio)acetate (intermediate 211, 765 mg, 2.805 mmol) in dioxane (4 ml) at room temperature for 19 h. The reaction mixture was concentrated to yield the title compound as a reddish oil. (UPLC-MS 3) ESI-MS 165.1 [M+H]+. 1H NMR (600 MHz, DMSO-d6) δ 8.06 (s, 2H), 4.16-4.09 (m, 2H), 3.46 (s, 2H), 3.04-2.98 (m, 2H), 2.83 (t, 2H), 1.22 (t, 3H).
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)thio)acetate
Quantity
765 mg
Type
reactant
Reaction Step One
Name
intermediate 211
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.C(OC([NH:9][CH2:10][CH2:11][S:12][CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])=O)(C)(C)C>O1CCOCC1>[NH2:9][CH2:10][CH2:11][S:12][CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15]

Inputs

Step One
Name
Quantity
6 mL
Type
reactant
Smiles
Cl
Name
ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)thio)acetate
Quantity
765 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCCSCC(=O)OCC
Name
intermediate 211
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCCSCC(=O)OCC
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated

Outcomes

Product
Name
Type
product
Smiles
NCCSCC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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